![molecular formula C22H23N3O3S B2840815 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide CAS No. 1251675-41-8](/img/structure/B2840815.png)
1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C22H23N3O3S and a molecular weight of 409.5. It has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening .
Synthesis Analysis
The synthesis of this compound can be achieved via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis
The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined .Scientific Research Applications
Enantioselective Synthesis
One study describes the development of a convergent, stereoselective, and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the compound's relevance in pharmaceutical synthesis and drug development processes (Cann et al., 2012).
Potential Antipsychotic Agents
Research on heterocyclic carboxamides, including compounds structurally related to 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide, has identified several analogues with potential as antipsychotic agents. These studies highlight the role of such compounds in targeting dopamine and serotonin receptors (Norman et al., 1996).
Tachykinin Receptor Antagonists
Modifications of quinoline derivatives have been shown to result in compounds with selective affinity for neurokinin-2 and neurokinin-3 receptors, suggesting applications in elucidating the pathophysiological roles of these receptors and their therapeutic potential (Blaney et al., 2001).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimides have explored their luminescent properties and potential for photo-induced electron transfer, indicating their utility in developing pH probes and other analytical tools (Gan et al., 2003).
Estrogen Receptor Binding Affinity
Research on pyrimidine-piperazine-chromene and -quinoline conjugates has evaluated their binding affinity to estrogen receptors, suggesting the importance of such compounds in cancer research, particularly concerning their anti-proliferative activities against breast cancer cell lines (Parveen et al., 2017).
Histamine H3 Receptor Antagonists
A series of benzamide derivatives and their constrained analogs have been synthesized and tested for their affinity towards H3 receptors, demonstrating potential applications in treating various central nervous system disorders (Nirogi et al., 2016).
Quinolone Antibacterial Agents
The synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids have been explored, showcasing the antibacterial potency of these compounds and their potential as therapeutic agents (Miyamoto et al., 1990).
Mechanism of Action
Target of Action
The primary target of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .
Biochemical Pathways
The compound’s action on PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Normally, the binding of growth factors to cell surface receptors activates PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This molecule binds to PKB, promoting its activation and subsequent signaling through phosphorylation of various substrates . By inhibiting PKB, this compound disrupts this pathway, potentially affecting cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
Pharmacokinetics
Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as these processes are regulated by PKB signaling . In addition, representative compounds have been shown to modulate biomarkers of PKB signaling in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-8-17(9-7-15)29(27,28)20-14-24-19-5-3-2-4-18(19)21(20)25-12-10-16(11-13-25)22(23)26/h2-9,14,16H,10-13H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGUNLOPVCHBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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